

Dazostinag (TAK-676) in Neuroendocrine Tumor (NET) Research: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Dazostinag	
Cat. No.:	B15615021	Get Quote

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Introduction

Dazostinag (TAK-676) is a novel, systemically administered cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. In the context of neuroendocrine tumors (NETs), which are often characterized by an immunologically "cold" tumor microenvironment, **dazostinag** presents a promising therapeutic strategy. By activating the STING pathway, **dazostinag** initiates a cascade of immune responses, including the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This leads to the activation of innate and adaptive immune cells, ultimately enhancing anti-tumor immunity. Preclinical and clinical studies are exploring the potential of **dazostinag**, particularly in combination with immune checkpoint inhibitors like pembrolizumab, to convert these non-responsive tumors into ones that can be recognized and attacked by the immune system.[1][2]

These application notes provide an overview of the current understanding of **dazostinag**'s application in NET research, including its mechanism of action, preclinical findings, and clinical trial data. Detailed protocols for key experiments are also provided to facilitate further research in this area.

Mechanism of Action: STING Pathway Activation

Methodological & Application



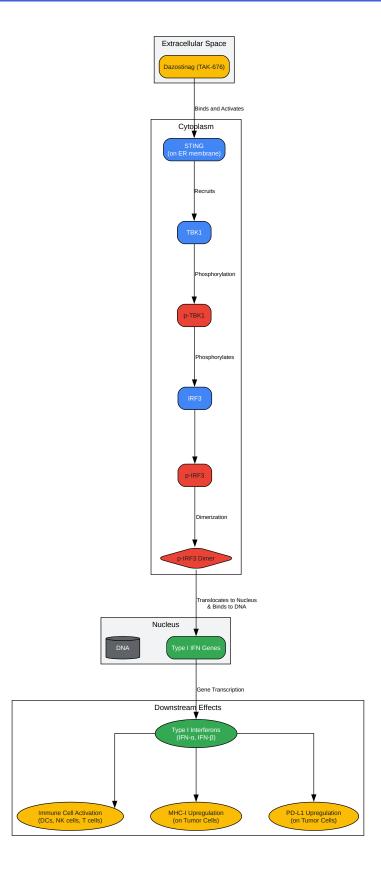


Dazostinag functions by mimicking the natural ligands of STING, thereby activating the pathway. This activation in antigen-presenting cells (APCs), such as dendritic cells, within the tumor microenvironment is crucial for its anti-tumor effects.

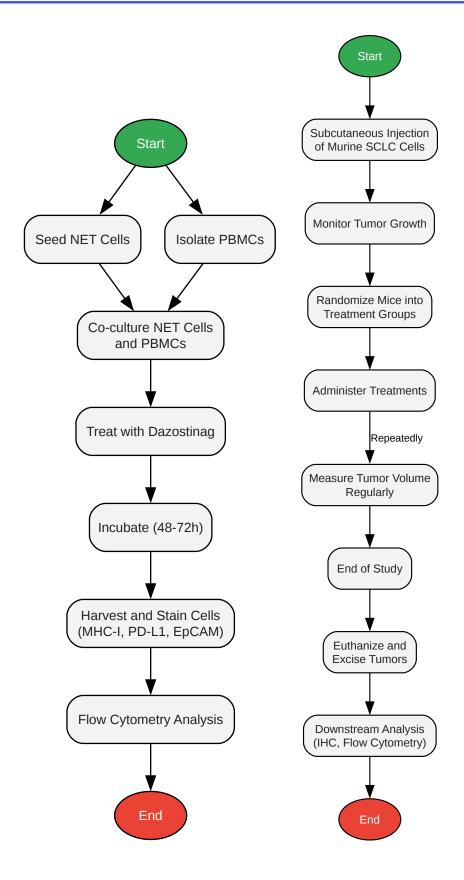
The binding of **dazostinag** to STING triggers a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus. In the nucleus, phosphorylated IRF3 acts as a transcription factor, driving the expression of type I interferons (IFN- α and IFN- β). These interferons are secreted and bind to their receptors on various immune cells and tumor cells, leading to a downstream signaling cascade that promotes:

- Enhanced antigen presentation: Upregulation of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, making them more visible to cytotoxic T lymphocytes (CTLs).[1]
- Activation of dendritic cells (DCs): Maturation and activation of DCs, leading to more effective priming of anti-tumor T cells.
- Recruitment and activation of immune cells: Increased infiltration of natural killer (NK) cells and T cells into the tumor microenvironment.[1]
- Upregulation of PD-L1: Increased expression of PD-L1 on tumor cells, providing a rationale for combination therapy with anti-PD-1/PD-L1 antibodies.[1]









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References

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